Spectroscopic Characterization of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate: A Technical Guide
Spectroscopic Characterization of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate: A Technical Guide
Abstract
Introduction: The Significance of Spectroscopic Analysis
In the realm of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular characterization. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a detailed portrait of the molecule's architecture and electronic environment.
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate possesses a unique combination of functional groups: a fluorinated and dinitrated aromatic ring linked via an ether bond to a methyl acetate moiety. The interplay of these electron-withdrawing and resonance-active groups significantly influences the spectroscopic signatures. Understanding these influences is critical for confirming the successful synthesis of the target molecule and for predicting its reactivity and potential biological activity.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate. These predictions are based on the analysis of substituent effects and comparison with data from analogous compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, we will consider ¹H, ¹³C, and ¹⁹F NMR.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl acetate group.
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Aromatic Protons (H-3 and H-5): The two protons on the dinitrophenyl ring are in different chemical environments.
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H-3: This proton is ortho to a nitro group and meta to the fluorine atom and the ether linkage. The strong electron-withdrawing nature of the nitro groups will deshield this proton, shifting its resonance significantly downfield. It is expected to appear as a doublet due to coupling with the fluorine atom.
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H-5: This proton is flanked by two nitro groups and is meta to the fluorine atom. The cumulative deshielding effect of the two nitro groups will result in a further downfield shift compared to H-3. It will also appear as a doublet due to coupling with the fluorine atom.
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Methylene Protons (-O-CH₂-C=O): These protons are adjacent to the ester carbonyl group and the phenoxy oxygen. Their chemical shift will be influenced by both, appearing as a singlet in the range of 4.5-5.0 ppm.
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Methyl Protons (-O-CH₃): The protons of the methyl ester group will appear as a sharp singlet, typically around 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.3 | Doublet | ~2-3 Hz (⁴JHF) |
| H-5 | 8.5 - 8.8 | Doublet | ~2-3 Hz (⁴JHF) |
| -O-CH₂ -C=O | 4.8 - 5.2 | Singlet | - |
| -O-CH₃ | 3.7 - 3.9 | Singlet | - |
Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be a valuable diagnostic tool.[1]
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Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.
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C-F (C-2): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Its chemical shift will be downfield due to the electronegativity of the fluorine atom.
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C-NO₂ (C-4, C-6): These carbons will also be shifted downfield due to the electron-withdrawing nitro groups.
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C-O (C-1): The carbon attached to the ether oxygen will be deshielded.
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C-H (C-3, C-5): The carbons bonded to hydrogen will show smaller C-F coupling constants.
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Ester Carbons:
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C=O: The carbonyl carbon of the ester will appear at a characteristic downfield position, typically in the range of 165-175 ppm.[2]
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-O-CH₂-: The methylene carbon will be influenced by the adjacent oxygen and carbonyl group.
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-O-CH₃: The methyl carbon will appear at a more upfield position.
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Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C =O | 168 - 172 | Singlet | - |
| C -1 (Ar-O) | 150 - 155 | Doublet | ²JCF ≈ 10-15 |
| C -2 (Ar-F) | 155 - 160 | Doublet | ¹JCF ≈ 240-260 |
| C -3 (Ar-H) | 120 - 125 | Doublet | ³JCF ≈ 3-5 |
| C -4 (Ar-NO₂) | 140 - 145 | Doublet | ³JCF ≈ 7-9 |
| C -5 (Ar-H) | 125 - 130 | Doublet | ⁴JCF ≈ 1-3 |
| C -6 (Ar-NO₂) | 145 - 150 | Doublet | ²JCF ≈ 4-6 |
| -O-C H₂-C=O | 65 - 70 | Singlet | - |
| -O-C H₃ | 52 - 55 | Singlet | - |
Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom in Methyl (2-fluoro-4,6-dinitrophenoxy)acetate will be influenced by the electronic effects of the nitro groups and the phenoxyacetate moiety. Aromatic fluorine chemical shifts typically appear in a wide range. For a fluorine atom on a dinitrophenyl ring, a downfield shift relative to fluorobenzene is expected. The signal will likely appear as a triplet of doublets or a more complex multiplet due to coupling with the aromatic protons.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -110 to -130 | Multiplet |
Predicted chemical shift is relative to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the nitro and ester functional groups.
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Nitro Group (NO₂): Aromatic nitro compounds show two strong and characteristic stretching vibrations.[5]
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Asymmetric Stretch (νas): Expected in the range of 1520-1560 cm⁻¹.
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Symmetric Stretch (νs): Expected in the range of 1340-1370 cm⁻¹.
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Ester Group (C=O and C-O):
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Carbonyl Stretch (νC=O): A strong absorption band is expected around 1760-1740 cm⁻¹ for the ester carbonyl.[6]
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C-O Stretch: Two C-O stretching bands are anticipated. The one associated with the C(=O)-O bond will likely appear around 1250-1200 cm⁻¹, while the Ar-O-CH₂ ether linkage will also contribute to this region.
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Aromatic Ring: C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
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C-F Stretch: The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1270-1100 cm⁻¹ region.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Ester C=O | Stretch | 1760 - 1740 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric NO₂ | Stretch | 1560 - 1520 | Strong |
| Symmetric NO₂ | Stretch | 1370 - 1340 | Strong |
| C-O (Ester & Ether) | Stretch | 1270 - 1100 | Strong |
| C-F | Stretch | 1270 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (Molecular Formula: C₉H₇FN₂O₇), the expected molecular weight is approximately 274.02 g/mol .
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Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although its intensity may be low due to the presence of the labile nitro groups.
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Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro groups (as NO₂ or NO) and cleavage of the ether and ester linkages.
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Loss of •NO₂ (m/z 228)
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Loss of •OCH₃ from the ester (m/z 243)
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Cleavage of the ether bond to give the 2-fluoro-4,6-dinitrophenoxy radical (m/z 201) or cation .
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Formation of the 2-fluoro-4,6-dinitrophenate anion in negative ion mode.
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Further fragmentation of the aromatic ring.
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Experimental Protocols
The following sections outline the standard procedures for acquiring the spectroscopic data discussed above.
NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
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¹⁹F NMR: Acquire the ¹⁹F NMR spectrum using a fluorine-capable probe. An external reference standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.
IR Data Acquisition
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Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry Data Acquisition
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
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Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is infused directly or via an LC system. In EI, the sample is introduced via a direct insertion probe or a GC inlet.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Figure 1: Molecular Structure of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate.
Sources
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. biophysics.org [biophysics.org]
- 5. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
